molecular formula C9H9N3O2 B14812358 6-amino-2-methyl-2H-indazole-3-carboxylic acid

6-amino-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B14812358
M. Wt: 191.19 g/mol
InChI Key: HLMXBAHPVGEIHG-UHFFFAOYSA-N
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Description

6-amino-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate, followed by reduction and cyclization to form the indazole ring. The reaction conditions often involve heating under reflux with suitable solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization from solvents like ethanol or water .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-2-methyl-2H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

    6-aminoindazole: Similar structure but lacks the carboxylic acid group.

    2-methylindazole: Similar structure but lacks the amino and carboxylic acid groups.

    3-carboxyindazole: Similar structure but lacks the amino group.

Uniqueness

6-amino-2-methyl-2H-indazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

6-amino-2-methylindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXBAHPVGEIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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